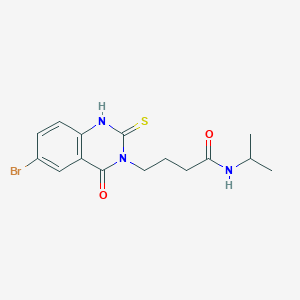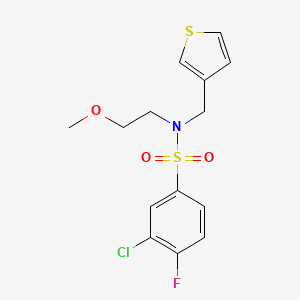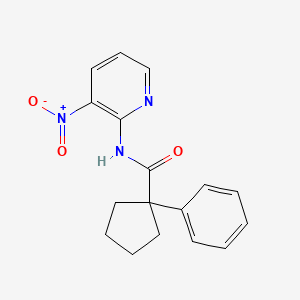
Ethyl 2-phenylpiperidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-phenylpiperidine-2-carboxylate is a synthetic compound belonging to the piperidine class of chemicals. It is structurally characterized by a piperidine ring substituted with an ethyl ester group and a phenyl group. This compound is known for its psychoactive properties and is structurally similar to methylphenidate, a medication commonly prescribed for attention deficit hyperactivity disorder (ADHD).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-phenylpiperidine-2-carboxylate typically involves the reaction of 2-phenylpiperidine with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently cyclized to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-phenylpiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Ethyl 2-phenylpiperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its interactions with biological systems, particularly its psychoactive effects.
Medicine: Research focuses on its potential therapeutic applications, including its use as a model compound for developing new medications for ADHD and other neurological disorders.
Industry: It is utilized in the development of new materials and as a reagent in various chemical processes
Mécanisme D'action
The mechanism of action of ethyl 2-phenylpiperidine-2-carboxylate involves its interaction with the central nervous system. It is believed to act as a dopamine reuptake inhibitor, increasing the levels of dopamine in the synaptic cleft and thereby enhancing neurotransmission. This mechanism is similar to that of methylphenidate, which is used to treat ADHD. The compound’s effects on other neurotransmitter systems, such as norepinephrine and serotonin, are also under investigation .
Comparaison Avec Des Composés Similaires
Ethyl 2-phenylpiperidine-2-carboxylate is structurally similar to several other compounds, including:
Methylphenidate: Both compounds share a piperidine ring and exhibit similar psychoactive properties.
Ethylphenidate: This compound is an ethyl ester analog of methylphenidate and has similar pharmacological effects.
Phenidate Derivatives: Various derivatives of phenidate, such as dexmethylphenidate and threo-methylphenidate, also share structural similarities and pharmacological profiles
The uniqueness of this compound lies in its specific substitution pattern, which influences its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
ethyl 2-phenylpiperidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-13(16)14(10-6-7-11-15-14)12-8-4-3-5-9-12/h3-5,8-9,15H,2,6-7,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGCPLSNCLNQNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCN1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B2357626.png)
![7-hydroxy-N-(3-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357628.png)
![1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2357632.png)
![3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B2357633.png)









![[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/new.no-structure.jpg)
